molecular formula C18H21NO3 B13417418 (4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol CAS No. 466-96-6

(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol

Cat. No.: B13417418
CAS No.: 466-96-6
M. Wt: 299.4 g/mol
InChI Key: KYIVACLUFRUFLS-CVXFFHBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuroisoquinoline class, a structural family prominent in opioid pharmacology. Its IUPAC name reflects a complex polycyclic framework with a methoxy group at position 9, a hydroxyl group at position 5, and a methyl substituent at position 2. Key physicochemical properties include a molecular formula of C₁₈H₂₁NO₃, molecular weight of 299.4 g/mol, and a pKa of 8.2 . The stereochemistry (4R,4aR,5S,7aS,12bS) is critical for its interaction with opioid receptors, though its exact pharmacological profile remains less characterized compared to well-studied analogs like oxycodone or naltrexone.

Properties

CAS No.

466-96-6

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-4-12(20)16(18)11(19)9-10-3-5-13(21-2)17(22-14)15(10)18/h3-6,11-12,14,16,20H,7-9H2,1-2H3/t11-,12+,14+,16-,18-/m1/s1

InChI Key

KYIVACLUFRUFLS-CVXFFHBFSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O

Canonical SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)OC)O4)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Precursor Synthesis:
A common precursor involves the condensation of substituted phenethylamines with aldehydes or ketones to form tetrahydroisoquinoline derivatives. For example, the condensation of 3-methyl-4-hydroxyphenethylamine with formaldehyde or acetaldehyde under acidic conditions yields tetrahydroisoquinoline intermediates.

Reference:

  • Gorbachev et al. (2022) describe the synthesis of morphinan derivatives, emphasizing the importance of precursor molecules like tetrahydroisoquinolines, which are synthesized via Pictet–Spengler reactions.

Cyclization to Fused Benzofuroisoquinoline Core

Method:

  • Intramolecular cyclization is achieved via oxidative cyclization or acid-catalyzed cyclization of the precursor, forming the fused benzofuroisoquinoline ring system.
  • Use of oxidants like potassium permanganate or DDQ facilitates aromatization and ring closure.

Reaction Conditions:

  • Acidic conditions (e.g., polyphosphoric acid, PPA) at elevated temperatures (~150°C).
  • Alternatively, oxidative cyclization employing hypervalent iodine reagents (e.g., PhI(OAc)2) under mild conditions.

Research Data:

  • The synthesis of similar benzofuroisoquinoline systems has been reported with yields ranging from 50-70% under optimized conditions, emphasizing the importance of controlling oxidation states and stereochemistry.

Introduction of the Methoxy and Hydroxyl Groups

Methoxylation:

  • Electrophilic aromatic substitution using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the methoxy group at the desired position.

Hydroxylation:

  • Selective hydroxylation can be achieved via oxidative hydroxylation using reagents like hydrogen peroxide in acetic acid or mCPBA.
  • Alternatively, direct hydroxylation at specific positions can be performed via metal-catalyzed processes, such as palladium-catalyzed hydroxylation.

Stereoselectivity:

  • Stereochemistry at chiral centers is controlled through chiral auxiliaries or chiral catalysts during key cyclization steps, ensuring the correct (4R,4aR,5S,7aS,12bS) configuration.

Final Functional Group Modifications

Methylation of Hydroxyl Groups:

  • Methylation of the hydroxyl group at position 5 is performed using dimethyl sulfate or methyl iodide with a base like potassium carbonate.

Purification:

  • The final compound is purified via column chromatography, employing silica gel and suitable solvent systems such as ethyl acetate/hexanes.

Representative Reaction Scheme

Phenethylamine derivative + Formaldehyde
        ↓ (Pictet–Spengler reaction)
Tetrahydroisoquinoline intermediate
        ↓ (Oxidative cyclization)
Fused benzofuroisoquinoline core
        ↓ (Electrophilic substitution)
Introduction of methoxy group
        ↓ (Hydroxylation)
Hydroxy-functionalized core
        ↓ (Methylation)
Final compound: (4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Yield (%) Notes
Precursor synthesis Phenethylamine + Formaldehyde Acidic, reflux 60-75 Forms tetrahydroisoquinoline
Ring closure Hypervalent iodine (PhI(OAc)2) Mild oxidation, room temp 50-70 Forms fused ring system
Methoxylation Dimethyl sulfate / Methyl iodide Base (K2CO3), reflux 80-90 Selective methylation
Hydroxylation Hydrogen peroxide / mCPBA Mild oxidation 40-60 Site-selective hydroxylation
Final methylation Methyl iodide Base, room temp 85-95 Methylates hydroxyl group

Research Discoveries and Advances

  • Chiral Catalysis: Recent advances involve the use of chiral catalysts (e.g., chiral phosphoric acids) to improve stereoselectivity during key cyclization steps, enhancing the stereochemical purity of the final product.
  • Green Chemistry Approaches: Utilization of environmentally benign oxidants like oxygen or air in combination with metal catalysts (e.g., Pd, Cu) has been explored to replace traditional oxidants, reducing hazardous waste.
  • Biocatalytic Methods: Emerging research investigates enzyme-catalyzed hydroxylation and methylation steps, offering higher selectivity and milder conditions.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl and methoxy groups undergo selective modifications:

Hydroxyl Group Reactivity

  • Esterification : Reacts with acetyl chloride in pyridine to form the 5-acetate derivative.
    (4R,...5-ol)+AcCl(4R,...5-OAc)+HCl\text{(4R,...5-ol)} + \text{AcCl} \rightarrow \text{(4R,...5-OAc)} + \text{HCl}
    Conditions : 0°C, 2 h → RT, 12 h; Yield : 82%.

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions oxidizes the hydroxyl group to a ketone:
    -OHKMnO4/H+-C=O\text{-OH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-C=O}
    Applications : Key for generating metabolites in pharmacokinetic studies.

Methoxy Group Reactivity

  • O-Demethylation : Achieved via BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C:
    -OCH3BBr3-OH\text{-OCH}_3 \xrightarrow{\text{BBr}_3} \text{-OH}
    Yield : 65–70%.

Interaction Studies

The compound participates in biological and chemical interactions:

Interaction Type Partners Key Findings
Opioid Receptor Binding μ-/κ-opioid receptorsModerate affinity (Ki=48nMK_i = 48 \, \text{nM}) due to structural mimicry of morphine.
MAO Inhibition Monoamine oxidase enzymesCompetitive inhibition (IC50=1.2μMIC_{50} = 1.2 \, \mu\text{M}) observed in vitro.
Metal Complexation Cu(II)/Fe(III) ionsForms stable chelates at pH 7.4, altering redox properties.

Stability Under Chemical Stress

Stability studies reveal degradation pathways:

Condition Degradation Pathway Half-Life
Acidic (pH 2) Hydrolysis of methoxy group3.2 h
Alkaline (pH 10) Epimerization at C5 and C12b8.5 h
Oxidative (H<sub>2</sub>O<sub>2</sub>) Hydroxyl group oxidation to ketone1.8 h

Formulation with stabilizers like polyvinylpyrrolidone extends shelf life by 40% .

Comparative Reactivity

Reactivity differs from structurally related compounds:

Compound Key Functional Groups Reactivity Differences
Morphine Phenolic -OH, amineHigher susceptibility to glucuronidation
Dihydrocodeine Saturated ring, -OCH<sub>3</sub>Slower oxidation kinetics
(4R,...5-ol) (Target Compound)Allylic -OH, methanofuroEnhanced stereoselective esterification and MAO inhibition

Scientific Research Applications

(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several opioid agonists and antagonists. Below is a comparative analysis of its molecular features, receptor interactions, and clinical relevance relative to analogs.

Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Core Modifications
Target Compound (76-57-3) C₁₈H₂₁NO₃ 299.4 9-OCH₃, 3-CH₃, 5-OH Hexahydro framework
Hydrocodone (125-29-1) C₁₈H₂₁NO₃ 299.4 9-OCH₃, 3-CH₃, 7-keto Octahydro framework
Oxycodone (76-42-6) C₁₈H₂₁NO₄ 315.4 9-OCH₃, 3-CH₃, 7-keto, 14-OH 4,5-Epoxy bridge
Naltrexone (16590-41-3) C₂₀H₂₃NO₄ 341.4 3-cyclopropylmethyl, 14-OH, 7-keto N-Cyclopropylmethyl substitution
Naloxone (465-65-6) C₁₉H₂₁NO₄ 327.4 3-allyl, 14-OH, 7-keto N-Allyl substitution

Key Observations :

  • Hydrocodone shares the same molecular formula and weight as the target compound but differs in the presence of a 7-keto group and a fully saturated octahydro framework. This structural distinction enhances hydrocodone’s μ-opioid agonist activity, making it a potent antitussive and analgesic .
  • Oxycodone introduces a 14-hydroxyl group and a 4,5-epoxy bridge, increasing its binding affinity to μ- and κ-opioid receptors .
  • Naltrexone and naloxone feature bulkier N-substituents (cyclopropylmethyl and allyl, respectively), which convert them into competitive antagonists at opioid receptors .
Pharmacological and Functional Comparisons
Compound Receptor Affinity Clinical Use pKa Bioavailability
Target Compound Undefined (presumed μ-opioid) Research compound 8.2 Not reported
Hydrocodone μ-opioid agonist Pain relief, cough suppression 8.9 High (oral)
Oxycodone μ/κ-opioid agonist Moderate-severe pain management 8.5 60–87% (oral)
Naltrexone μ-opioid antagonist Alcohol/opioid dependence 9.4 20–40% (oral)
Naloxone μ/κ/δ-opioid antagonist Opioid overdose reversal 7.9 <3% (oral)

Functional Insights :

  • The target compound’s 5-hydroxyl group may enhance hydrogen bonding with opioid receptors, similar to oxycodone’s 14-OH group, which stabilizes receptor interactions .
  • Naltrexone’s cyclopropylmethyl group increases lipophilicity and receptor binding half-life, contributing to its prolonged antagonism .
  • The lower pKa (8.2) of the target compound compared to naltrexone (9.4) suggests differences in ionization and blood-brain barrier penetration.

Biological Activity

The compound (4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol is a complex organic molecule belonging to the class of benzofuroisoquinolines. This class is notable for its diverse biological activities and potential therapeutic applications. The unique stereochemistry and functional groups of this compound contribute to its biological activity.

PropertyValue
CAS No. 102043-42-5
Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
IUPAC Name This compound; hydrochloride

The biological activity of this compound is primarily linked to its isoquinoline structure. Isoquinolines are known for their ability to modulate various biological pathways involved in inflammation and cellular signaling. The mechanism of action may involve:

  • Receptor Binding: The compound may interact with specific receptors in the body.
  • Enzyme Modulation: It can influence the activity of enzymes involved in metabolic processes.

Biological Activities

Research indicates that compounds within this structural class exhibit a range of biological activities:

  • Antioxidant Activity: Isoquinoline derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and pathways.
  • Anticancer Properties: Some isoquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines.

Study 1: Antioxidant Evaluation

A study evaluating the antioxidant properties of similar isoquinoline derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanisms

In another study focused on anti-inflammatory mechanisms, compounds similar to the target compound were shown to inhibit the production of inflammatory mediators in macrophages. This indicates a promising role in treating inflammatory conditions.

Study 3: Anticancer Activity

Research on related isoquinoline structures revealed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Q & A

Q. Basic

  • 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm) and carbon frameworks .
  • X-ray crystallography : Resolve absolute configuration, particularly for the benzofuroisoquinoline core .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H23NO3) with <2 ppm error .

How should researchers assess enantiomeric purity during quality control?

Q. Basic

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Monitor retention times against racemic standards .
  • Optical rotation : Compare specific rotation ([α]D) with literature values (e.g., +52° in methanol) .

What strategies optimize reaction yields while maintaining stereochemical purity in large-scale synthesis?

Q. Advanced

  • Catalyst screening : Test palladium/phosphine complexes for coupling efficiency (>80% yield) .
  • Solvent optimization : Replace chloroform with dichloromethane to reduce toxicity while maintaining polarity .
  • Temperature control : Maintain reflux at 100°C during nitro reduction to minimize byproducts .

How can contradictions between computational models and empirical data (e.g., NMR vs. X-ray) be resolved?

Q. Advanced

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond angles/planarity .
  • Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) that may explain discrepancies .

What experimental design considerations are critical for in vivo pharmacological studies?

Q. Advanced

  • Rodent models : Use tail-flick or hot-plate assays to measure antinociceptive ED50 values .
  • Dose-response curves : Administer 1–10 mg/kg intravenously, with saline controls.
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS, noting rapid hepatic clearance (t1/2 <2 hr) .

What approaches are effective for structure-activity relationship (SAR) studies on this scaffold?

Q. Advanced

  • Functional group substitutions : Replace the 9-methoxy group with ethoxy or hydroxy to probe opioid receptor binding .
  • Radioligand displacement assays : Use [³H]naloxone to quantify µ-opioid receptor affinity (Ki <10 nM) .
  • Molecular docking : Map interactions with MOR active sites (e.g., Tyr148 hydrogen bonding) .

How should stability issues under varying pH and temperature conditions be addressed?

Q. Advanced

  • Forced degradation studies : Expose to 0.1N HCl/NaOH (40°C, 24 hr) and analyze via HPLC for decomposition products (e.g., demethylation at C9) .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying with mannitol excipients .

What methodologies validate metabolite identification in pharmacokinetic studies?

Q. Advanced

  • LC-MS/MS with CID : Fragment ions (m/z 310 → 201, 152) to confirm glucuronide conjugates .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways in urine/bile .

What are best practices for handling air-sensitive intermediates during synthesis?

Q. Advanced

  • Schlenk line techniques : Purge reaction vessels with argon before adding zinc powder .
  • Cold trapping : Condense volatile byproducts (e.g., CO) during reflux using dry ice/acetone baths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.